molecular formula C6H12N2O2 B13576929 N-methylmorpholine-3-carboxamide

N-methylmorpholine-3-carboxamide

Cat. No.: B13576929
M. Wt: 144.17 g/mol
InChI Key: WDYBKCXNKHJRCP-UHFFFAOYSA-N
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Description

Significance of the Morpholine-Carboxamide Scaffold in Chemical Research

The morpholine (B109124) ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This unique structure imparts favorable physicochemical properties to molecules, making it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The morpholine moiety is often incorporated into drug candidates to enhance their aqueous solubility, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net Its ability to form hydrogen bonds through its oxygen atom can facilitate interactions with biological targets. researchgate.net

The carboxamide group, on the other hand, is a common functional group in organic chemistry and is a cornerstone of many biologically active compounds. It is a key structural feature in peptides and proteins and can participate in hydrogen bonding as both a donor and an acceptor, playing a crucial role in molecular recognition.

The combination of these two functional groups into a morpholine-carboxamide scaffold results in a versatile building block for the synthesis of new chemical entities with a wide range of potential biological activities. e3s-conferences.orge3s-conferences.org Researchers have explored morpholine-carboxamide derivatives for various therapeutic applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.nete3s-conferences.org The specific substitution pattern on both the morpholine ring and the carboxamide nitrogen allows for fine-tuning of the molecule's properties to optimize its interaction with specific biological targets. For instance, the introduction of a methyl group on the morpholine nitrogen, as in the case of N-methylmorpholine-3-carboxamide, can influence the compound's basicity and lipophilicity, which in turn can affect its biological activity and pharmacokinetic properties.

Table 1: General Properties and Significance of the Morpholine-Carboxamide Scaffold

FeatureDescription of Significance in Chemical Research
Morpholine Ring A privileged scaffold in medicinal chemistry known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. nih.govnih.govresearchgate.net
Carboxamide Group A key functional group in many biologically active compounds, capable of forming hydrogen bonds as both a donor and acceptor, crucial for molecular recognition.
Combined Scaffold A versatile building block for synthesizing novel compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities. researchgate.nete3s-conferences.orge3s-conferences.org
Substitution Potential Allows for fine-tuning of physicochemical properties like basicity and lipophilicity to optimize interactions with biological targets.

Historical Overview of Research on Amide-Containing Morpholine Derivatives

The exploration of amide-containing morpholine derivatives has a rich history rooted in the quest for new therapeutic agents. Early research recognized the value of the morpholine nucleus in drug design, and its incorporation into various molecular frameworks has led to the development of several successful drugs.

In the mid-20th century, the synthesis and evaluation of morpholine derivatives began to gain momentum. For example, the development of the antibiotic Linezolid , which contains a morpholine ring, marked a significant advancement in the treatment of multidrug-resistant bacterial infections. While not a simple carboxamide, its structure highlights the early recognition of the morpholine moiety's utility in bioactive compounds.

Throughout the latter half of the 20th century and into the 21st, the synthesis of a diverse array of amide-containing morpholine derivatives has been reported in the scientific literature. These efforts have been driven by the desire to explore the structure-activity relationships (SAR) of this class of compounds. For instance, studies on quinoline-4-carboxamides have shown that the presence and orientation of a morpholine substituent can significantly impact their antimalarial activity. nih.govacs.org

More recent research continues to leverage the favorable properties of the morpholine-carboxamide scaffold. A review of morpholine derivatives highlights their wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. e3s-conferences.orge3s-conferences.org The ongoing investigation into these compounds underscores the enduring importance of the morpholine-carboxamide scaffold in the development of new chemical entities with therapeutic potential. While specific historical data on this compound is scarce, the extensive research on analogous structures provides a strong rationale for its potential as a subject of future academic and industrial investigation.

Table 2: Timeline of Key Developments in Amide-Containing Morpholine Derivative Research

Time PeriodKey Developments
Mid-20th Century Initial synthesis and exploration of various morpholine derivatives for potential therapeutic applications.
Late 20th Century Development and introduction of morpholine-containing drugs like the antibiotic Linezolid, demonstrating the clinical utility of the scaffold.
Early 21st Century Increased focus on structure-activity relationship (SAR) studies of morpholine-carboxamides, particularly in areas like antimalarial drug discovery. nih.govacs.org
Present Day Continued exploration of the broad pharmacological potential of morpholine-carboxamide derivatives in various therapeutic areas, including oncology and infectious diseases. e3s-conferences.orge3s-conferences.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-methylmorpholine-3-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-7-6(9)5-4-10-3-2-8-5/h5,8H,2-4H2,1H3,(H,7,9)

InChI Key

WDYBKCXNKHJRCP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1COCCN1

Origin of Product

United States

Synthetic Methodologies for N Methylmorpholine 3 Carboxamide and Its Analogues

Direct Amide Bond Formation Strategies

The most straightforward methods for synthesizing N-methylmorpholine-3-carboxamide involve the direct formation of the amide bond between a morpholine-3-carboxylic acid derivative and methylamine (B109427).

Amide bond formation is a cornerstone of organic synthesis, frequently used in drug discovery. chimia.chnih.gov The direct condensation of a carboxylic acid and an amine is typically facilitated by a coupling reagent. chimia.ch These reagents activate the carboxylic acid, making it more susceptible to attack by the amine. chimia.ch

For the synthesis of this compound, morpholine-3-carboxylic acid is reacted with methylamine in the presence of a coupling agent. Commonly used reagents for this purpose include TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). peptide.comlumiprobe.com EDC is a water-soluble carbodiimide (B86325) that activates carboxylic acids for reaction with primary amines. thermofisher.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. thermofisher.comnih.gov To improve efficiency and reduce side reactions like racemization, an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure is often included. nih.govpeptide.comnih.gov

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. A variety of such reagents are commercially available, each with specific applications and advantages. chimia.chnih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditive (Typical)Solvent (Typical)Key Features
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)HOBt or Sulfo-NHSDMF, DCM, WaterWater-soluble byproducts, easy removal. nih.govthermofisher.com
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)HOBt, DIPEADMF, DCMHigh coupling efficiency, rapid reactions. peptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEADMFEffective for sterically hindered couplings. nih.gov
DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)N/ADMFLow racemization. peptide.com

This table presents a generalized comparison. Optimal conditions are substrate-dependent.

A classic and highly effective method for amide synthesis is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acid chloride. youtube.com This type of reaction, often performed in the presence of a base like sodium hydroxide (B78521) in water, is known as the Schotten-Baumann reaction. youtube.com

In this approach, morpholine-3-carboxylic acid is first converted to its corresponding acid chloride, morpholine-3-carbonyl chloride. This is typically achieved using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile. It is then reacted with methylamine, which acts as a nucleophile, to form this compound. youtube.com A base, such as triethylamine (B128534) or pyridine, is used to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct during the reaction. hud.ac.uk

While the use of acid anhydrides is also a valid strategy for amide formation, it is generally less common than the acid chloride route for small-scale, specific syntheses like that of this compound.

Alternative Synthetic Routes

Beyond direct coupling, other synthetic strategies can be employed, often involving different starting materials or reaction mechanisms.

The controlled hydrolysis of nitriles offers a well-established pathway to primary amides. arkat-usa.orgresearchgate.net For the synthesis of this compound, this would involve the partial hydrolysis of a precursor, N-methylmorpholine-3-carbonitrile. This reaction is typically performed under mild acidic or basic conditions. For instance, using sodium hydroxide in a mixed solvent system like methanol (B129727)/dichloromethane can selectively convert nitriles to amides. arkat-usa.orgresearchgate.net It is crucial to control the reaction conditions, as vigorous hydrolysis will lead to the formation of the corresponding carboxylic acid, bypassing the desired amide. arkat-usa.org

Isocyanates are versatile chemical intermediates that can be used to form amides. nih.govacs.org One potential route involves the reaction of a carboxylic acid with an isocyanate, which proceeds through a decarboxylative condensation to yield an amide. nih.govresearchgate.net For this specific synthesis, morpholine-3-carboxylic acid could theoretically be reacted with methyl isocyanate. The reaction is often facilitated by a base. researchgate.net This method is advantageous in certain contexts as it avoids the need for separate activation steps. nih.gov However, the high reactivity and potential toxicity of isocyanates require careful handling. chimia.chacs.org

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The morpholine (B109124) ring in this compound contains a chiral center at the C3 position. Therefore, the compound can exist as two non-superimposable mirror images, or enantiomers ((S) and (R) forms). Stereoselective synthesis aims to produce a single enantiomer in high purity, which is often crucial for biological applications.

The synthesis of chiral N,N'-dioxide ligands from readily available amino acids is a known strategy. rsc.org A common strategy for achieving stereoselectivity is to start with a chiral building block. For morpholine derivatives, enantiomerically pure amino acids like L-serine or D-serine are excellent starting materials. The synthesis involves building the morpholine ring system from the chiral amino acid, thereby transferring the stereochemistry of the starting material to the final product.

For example, the synthesis of a chiral morpholine derivative can be initiated from an N-protected amino acid. rsc.org The subsequent steps would involve the formation of the morpholine ring and modification of the side chain to install the N-methylcarboxamide group. Such multi-step sequences allow for the creation of specific chiral analogues for various research applications, including their use as ligands in asymmetric catalysis. rsc.orgrsc.orgnih.gov

Table 2: Illustrative Pathway for Stereoselective Synthesis

StepDescriptionStarting Material Example
1 Protection of Amino AcidL-Serine
2 Ring FormationCyclization to form the morpholine backbone
3 Side Chain ModificationConversion of the carboxylic acid to the N-methylcarboxamide
4 Deprotection (if necessary)Removal of protecting groups

This table outlines a conceptual sequence for producing a specific enantiomer of a morpholine-3-carboxamide (B110646) analogue.

Enantioselective Methodologies

The establishment of a specific stereocenter at the C3 position of the morpholine ring is the primary focus of enantioselective syntheses. These methods often employ chiral catalysts or chiral starting materials derived from natural sources.

One prominent strategy involves the use of enantiomerically pure amino alcohols as starting materials. For instance, a multi-step synthesis can be envisioned starting from an enantiopure amino alcohol, which undergoes a series of reactions, including Pd-catalyzed carboamination, to form the desired morpholine ring with a defined stereocenter at the 3-position. nih.gov This approach provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. nih.gov

Another approach leverages asymmetric catalysis. For example, a tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation can be employed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org The success of this method relies on the interaction between the substrate and a chiral ruthenium catalyst, where hydrogen-bonding interactions are crucial for achieving high enantiomeric excess. organic-chemistry.org

Furthermore, chiral N,N'-dioxide ligands, synthesized from readily available amino acids and amines, have emerged as powerful tools in asymmetric catalysis. These ligands can coordinate with metal ions to form chiral complexes that catalyze a variety of asymmetric reactions, offering a potential route to enantiomerically enriched morpholine derivatives.

The use of organocatalysts also presents a viable pathway. For instance, new N-alkyl-3,3'-bimorpholine derivatives have proven to be effective organocatalysts for the asymmetric direct Michael addition of aldehydes to nitroolefins, yielding 1,4-adducts with high diastereo- and enantioselectivity. nih.gov While not a direct synthesis of the morpholine ring itself, this methodology highlights the utility of chiral morpholine-containing structures in promoting stereoselective transformations, a principle that can be adapted to the synthesis of chiral morpholine precursors.

A summary of representative enantioselective approaches is presented in the table below.

Starting Material/CatalystKey TransformationProduct TypeRef
Enantiopure N-Boc amino alcoholsPd-catalyzed carboaminationcis-3,5-disubstituted morpholines nih.gov
Aminoalkyne substratesTandem hydroamination/asymmetric transfer hydrogenation (Ru catalyst)3-substituted morpholines organic-chemistry.org
Chiral N,N'-dioxide ligandsMetal-catalyzed asymmetric reactionsEnantiomerically enriched morpholine derivatives
N-alkyl-3,3'-bimorpholine derivativesOrganocatalytic asymmetric Michael additionChiral 1,4-adducts (precursors) nih.gov

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within the morpholine ring. These strategies are crucial for accessing specific diastereomers of polysubstituted morpholine-3-carboxamide analogs.

A notable diastereoselective synthesis of 2- and 3-substituted morpholine congeners starts from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates. nih.gov Base-catalyzed reaction yields morpholine hemiaminals, which can be further elaborated. nih.gov The observed diastereoselectivity is attributed to the avoidance of steric strain and the influence of the anomeric effect. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols offers another powerful method for the diastereoselective synthesis of highly substituted morpholines. rsc.org This atom-economical pathway allows for the formation of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high diastereoselectivity. rsc.org

Iron(III)-catalyzed diastereoselective synthesis provides a route to 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.org This method allows for the formation of the morpholine ring through either C-O or C-N bond formation. organic-chemistry.org

The reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt enables a concise synthesis of stereodefined C-substituted morpholines. organic-chemistry.org The regio- and diastereocontrol of this reaction are influenced by the specific reaction conditions and substrate structure. organic-chemistry.org

The table below summarizes key diastereoselective strategies for the synthesis of substituted morpholines.

Starting MaterialsKey TransformationProduct TypeRef
2-Tosyl-1,2-oxazetidine and α-formyl carboxylatesBase-catalyzed ring opening and cyclization2- and 3-substituted morpholines nih.gov
Nitrogen-tethered allenolsRhodium-catalyzed intramolecular cyclizationPolysubstituted morpholines rsc.org
1,2-Amino ethers and 1,2-hydroxy amines with an allylic alcoholIron(III)-catalyzed heterocyclization2,6- and 3,5-disubstituted morpholines organic-chemistry.org
1,2-Amino alcohols and α-phenylvinylsulfonium saltCyclizationStereodefined C-substituted morpholines organic-chemistry.org

Chemical Reactivity and Transformation Studies of N Methylmorpholine 3 Carboxamide

Amide Hydrolysis Mechanisms under Varied Conditions (Acidic and Basic)

The amide bond in N-methylmorpholine-3-carboxamide, while generally stable, can be cleaved under both acidic and basic conditions through hydrolysis. This process yields N-methylmorpholine-3-carboxylic acid and methylamine (B109427). The mechanism and rate of this transformation are highly dependent on the pH of the reaction medium. arkat-usa.orgorganic-chemistry.orgyoutube.comlibretexts.org

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen of the amide. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the expulsion of methylamine as the leaving group. The final products are N-methylmorpholine-3-carboxylic acid and the methylammonium (B1206745) ion. libretexts.org

In contrast, basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methylamide anion. The methylamide anion subsequently abstracts a proton from the newly formed carboxylic acid, resulting in the carboxylate salt and methylamine. Acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. youtube.comresearchgate.net

The rate of hydrolysis is influenced by factors such as temperature and the concentration of the acid or base. Generally, harsher conditions, including elevated temperatures and strong acid or base concentrations, are required to achieve significant rates of amide hydrolysis. arkat-usa.org

Table 1: General Conditions for Amide Hydrolysis of this compound

Condition Reagents Solvent Temperature Products
Acidic HCl or H₂SO₄ Water Reflux N-methylmorpholine-3-carboxylic acid, Methylammonium chloride
Basic NaOH or KOH Water/Alcohol Reflux Sodium or Potassium N-methylmorpholine-3-carboxylate, Methylamine

This table presents generalized conditions based on typical amide hydrolysis procedures.

Acylation Reactions and Formation of N-Acyl Derivatives

The secondary amide nitrogen in this compound can undergo acylation to form N-acyl derivatives. This reaction typically involves the treatment of the amide with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base is necessary to deprotonate the amide nitrogen, generating a more nucleophilic species that can readily attack the electrophilic carbonyl carbon of the acylating agent. rsc.org

The choice of base and solvent is crucial for the success of the acylation reaction. Non-nucleophilic bases are often preferred to avoid competition with the amide nucleophile. The resulting N-acyl derivatives, also known as N-acylamides or imides, exhibit altered chemical and physical properties compared to the parent amide. For instance, the introduction of an acyl group can influence the molecule's polarity, solubility, and biological activity.

Table 2: Representative Acylation Reaction of this compound

Acylating Agent Base Solvent Product
Acetyl Chloride Pyridine Dichloromethane N-acetyl-N-methylmorpholine-3-carboxamide
Acetic Anhydride Triethylamine (B128534) Tetrahydrofuran N-acetyl-N-methylmorpholine-3-carboxamide

This table illustrates typical reagents and products for the acylation of this compound.

Reactivity with Electrophiles in Complex Molecule Synthesis

The this compound scaffold possesses multiple sites that can potentially react with electrophiles. The tertiary amine of the morpholine (B109124) ring is a nucleophilic center and can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This quaternization can significantly alter the molecule's properties, including its solubility and biological profile.

Furthermore, the nitrogen atom of the amide can also exhibit nucleophilicity, particularly under basic conditions. While direct alkylation on the amide nitrogen can be challenging, it is a potential pathway for derivatization. The oxygen atoms of the morpholine ether and the amide carbonyl also possess lone pairs of electrons and could coordinate to Lewis acidic electrophiles, potentially activating the molecule for further transformations. In the context of complex molecule synthesis, these reactive sites allow for the incorporation of the this compound moiety into larger molecular architectures. nih.gov For instance, the nucleophilic nature of the morpholine nitrogen can be exploited in reactions such as Michael additions or the opening of epoxides.

While specific studies on the reactivity of this compound with a wide range of electrophiles are not extensively documented, the known reactivity of morpholines and amides suggests a rich and varied chemistry. asianpubs.orgmdpi.com

Derivatization Strategies for Targeted Structural Modification

The structural framework of this compound offers several avenues for targeted modification to create a library of derivatives with diverse properties. These strategies can be broadly categorized based on the reactive handle being targeted.

One primary strategy involves the modification of the carboxamide group. The amide can be hydrolyzed to the corresponding carboxylic acid, N-methylmorpholine-3-carboxylic acid. This carboxylic acid serves as a versatile intermediate that can be converted into a variety of other functional groups. For example, it can be esterified, converted to an acyl chloride for further reactions, or coupled with different amines to generate a diverse set of amides.

Another key derivatization point is the morpholine nitrogen. As mentioned, it can be alkylated to form quaternary salts. Additionally, the N-methyl group itself could potentially be cleaved or exchanged under specific conditions.

Furthermore, the synthesis of analogs with substitutions on the morpholine ring can provide another layer of structural diversity. Starting from substituted morpholine precursors would allow for the introduction of various functional groups at different positions of the heterocyclic ring. The synthesis of related morpholine-based compounds, such as N-acyl-morpholine-4-carbothioamides, demonstrates the feasibility of modifying the core structure to achieve desired chemical properties. nih.gov Derivatization is also a common technique used for the analytical quantification of morpholine and its derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Methylmorpholine 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For N-methylmorpholine-3-carboxamide, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring, the N-methyl group, and the carboxamide group. Based on data from related N-substituted morpholines, the chemical shifts can be predicted. nih.govspectrabase.com The morpholine ring protons typically appear as complex multiplets in the region of δ 2.5-4.0 ppm. nih.gov The protons on the carbons adjacent to the oxygen atom (C5 and C6) would be expected to resonate at a lower field (further downfield) compared to the protons on the carbons adjacent to the nitrogen atom (C2). The N-methyl group would likely present as a singlet at approximately δ 2.3 ppm. spectrabase.com The proton of the carboxamide (NH) would give rise to a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon of the carboxamide group is anticipated to be the most downfield signal, typically in the range of δ 170-175 ppm. The carbons of the morpholine ring would appear in the region of δ 45-70 ppm, with the carbons adjacent to the oxygen atom (C5 and C6) resonating at a lower field than those adjacent to the nitrogen (C2). nih.govchemicalbook.com The N-methyl carbon would likely be observed at around δ 46 ppm. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~173
C2-H Multiplet, ~2.8-3.2 ~50
C3-H Multiplet, ~3.3-3.7 ~65
C5-H₂ Multiplet, ~3.6-4.0 ~67
C6-H₂ Multiplet, ~2.6-3.0 ~53
N-CH₃ Singlet, ~2.3 ~46
NH Broad Singlet -

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₂N₂O₂), the expected exact mass is approximately 144.090 g/mol .

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The molecular ion peak [M]⁺ at m/z 144 would be expected. Common fragmentation patterns for morpholine derivatives involve the cleavage of the morpholine ring. rsc.org A primary fragmentation could be the loss of the carboxamide group, leading to a fragment corresponding to the N-methylmorpholine cation. Further fragmentation could involve the loss of small neutral molecules like CO, H₂O, or ethylene. The presence of the N-methyl group would also likely lead to the formation of characteristic iminium ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
144 [M]⁺ (Molecular ion)
101 [M - CONH₂]⁺
86 [M - CONH₂ - CH₃]⁺
57 [C₃H₇N]⁺
44 [CONH₂]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound. While no specific crystal structure for this compound is publicly available, analysis of related morpholine derivatives, such as 4-morpholinecarboxamidine, reveals key structural features. nih.gov

It is anticipated that in the solid state, the morpholine ring of this compound would adopt a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings. ebi.ac.uk The carboxamide group at the C3 position would likely exhibit planarity due to the partial double bond character of the C-N bond. Intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules, as well as potentially with the morpholine oxygen, would be expected to play a significant role in the crystal packing. nih.gov The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of its solid-state conformation.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

The most prominent bands would include the N-H stretching vibration of the amide group, typically appearing as a medium to strong band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong, sharp absorption around 1680-1630 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected in the range of 1640-1550 cm⁻¹. The C-N stretching vibration of the amide would likely be found between 1400 and 1200 cm⁻¹. The C-O-C stretching of the morpholine ether linkage would give a strong band around 1100 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 3000-2800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3400-3200 Medium-Strong
C-H (Alkyl) Stretch 3000-2800 Medium
Amide C=O Stretch (Amide I) 1680-1630 Strong
Amide N-H Bend (Amide II) 1640-1550 Medium
Amide C-N Stretch 1400-1200 Medium
Ether C-O-C Stretch ~1100 Strong

Computational Chemistry and Molecular Modeling of N Methylmorpholine 3 Carboxamide Systems

Quantum Mechanical Studies (e.g., DFT, HOMO-LUMO Analysis)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. researchgate.netaimspress.com These calculations provide a deep understanding of the molecular geometry, stability, and orbital energies. For N-methylmorpholine-3-carboxamide, DFT studies would typically be performed using a basis set like 6-311G(d) to optimize the molecular structure. aimspress.com

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity and higher stability. aimspress.comnih.gov

Analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, helps to identify the regions of a molecule that are rich or deficient in electrons. nih.gov For this compound, the MEP would likely show negative potential (electron-rich regions, susceptible to electrophilic attack) around the oxygen atoms of the morpholine (B109124) ring and the carboxamide group. Positive potential (electron-poor regions, susceptible to nucleophilic attack) would be expected around the hydrogen atoms. nih.gov

Table 1: Conceptual Quantum Chemical Descriptors for this compound This table is illustrative, as specific experimental or calculated values for the parent compound are not detailed in the provided search results. It is based on typical values for similar organic molecules.

ParameterDescriptionPredicted Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.A higher energy value suggests a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.A lower energy value suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity and polarizability. nih.gov
Electronegativity (χ) The power of an atom or molecule to attract electrons.Influences the nature of chemical bonds and interactions.
Chemical Hardness (η) Resistance to change in electron distribution.Molecules with a large energy gap are considered "hard."
Chemical Softness (S) The reciprocal of hardness; indicates how easily a molecule's electron cloud is polarized.Molecules with a small energy gap are considered "soft." researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations serve as a "computational microscope" to model the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations are invaluable for exploring its conformational landscape. The morpholine ring can adopt various conformations, such as chair and boat forms, and the orientation of the N-methylcarboxamide substituent can vary. MD simulations can predict the most stable conformations and the energy barriers between them.

These simulations provide insight into the molecule's flexibility and its interactions with its environment, such as a solvent or a biological membrane. frontiersin.org By simulating the system over time (from nanoseconds to microseconds), researchers can observe how the molecule interacts with surrounding water molecules, forming hydrogen bonds and establishing a dynamic solvation shell. This information is crucial for understanding its solubility and how it might behave before reaching a biological target. frontiersin.org The analysis of trajectories from MD simulations can reveal key intermolecular interactions, such as hydrogen bonding patterns and van der Waals forces, that stabilize the molecule in a particular environment. frontiersin.orgnih.gov

Ligand-Receptor Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. gyanvihar.orgsciencescholar.us This method is central to structure-based drug design. In studies involving morpholine derivatives, docking is used to understand their binding modes within the active sites of enzymes or receptors. gyanvihar.orgnih.gov

The process involves preparing a 3D structure of the ligand (e.g., a derivative of this compound) and the receptor, often obtained from a protein database like the Protein Data Bank (PDB). mdpi.com Docking software then calculates the most favorable binding poses and estimates the binding affinity, commonly expressed as a docking score in kcal/mol. gyanvihar.org A more negative score typically indicates a stronger predicted binding affinity.

For instance, molecular docking studies on novel morpholine derivatives against the main protease of SARS-CoV-2 (PDB ID: 5R82) identified compounds with significant binding scores, suggesting their potential as inhibitors. gyanvihar.org The analysis of the docked poses revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the morpholine-containing ligand and amino acid residues in the receptor's active site. nih.govgyanvihar.org

Table 2: Example of Molecular Docking Results for Morpholine-Containing Compounds Against Various Protein Targets This table presents findings from studies on various morpholine derivatives to illustrate the application and data output of molecular docking.

Compound TypeProtein TargetPDB CodeBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Morpholine DerivativesSARS-CoV-2 Main Protease5R82-74.55Not Specified gyanvihar.org
Pyrido[2,3-d]pyrimidin-4(1H)-onesHuman Lung Cancer (A-549) Target (unspecified)Not Specified-Not Specified nih.gov
Quinazoline-2,4,6-triamine DerivativesEGFR Tyrosine KinaseNot Specified-Met 769 nih.gov
Thiazolidinone HybridsEnoyl-ACP ReductaseNot Specified-8.6Not Specified eurjchem.com

These studies demonstrate that the morpholine moiety can be a critical component of the pharmacophore, conferring selective affinity for various receptors. gyanvihar.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. drugdesign.org For this compound derivatives, SAR investigations would involve synthesizing a series of analogs by modifying specific parts of the molecule and evaluating their biological effects. For example, substituents could be added to the morpholine ring or the N-methyl group could be replaced with other alkyl or aryl groups. mdpi.com

Key findings from SAR studies on related carboxamide compounds indicate that:

The nature and position of substituents on aromatic rings can dramatically alter activity. mdpi.comnih.gov

The presence of hydrogen bond donors and acceptors is often crucial for interaction with a biological target. drugdesign.org

The spatial arrangement and conformation of different parts of the molecule can determine its analgesic or anti-inflammatory properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate the chemical structure with biological activity. These models use calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) to predict the activity of unsynthesized compounds, thereby streamlining the drug discovery process.

Table 3: Illustrative SAR for Hypothetical this compound Derivatives This table conceptualizes how modifications to the parent structure could influence biological activity based on general SAR principles.

Modification on this compoundRationale for ModificationPredicted Impact on Activity
Substitution on the Morpholine Ring To explore interactions with hydrophobic pockets in a receptor.Adding small alkyl groups could increase lipophilicity and van der Waals interactions.
Replacement of N-Methyl Group To alter steric bulk and hydrogen bonding potential.Replacing with a larger group might enhance or hinder binding depending on the receptor site's size.
Modification of the Carboxamide Linker To change the geometry and electronic properties of the connection.Could affect the molecule's overall conformation and ability to form key hydrogen bonds. drugdesign.org
Addition of Aromatic Groups To introduce potential for pi-stacking interactions.An attached phenyl ring, for example, could interact with aromatic amino acid residues like Phenylalanine or Tyrosine in a receptor.

These computational approaches—from quantum mechanics to SAR—provide a powerful, multi-faceted framework for understanding this compound at a molecular level and for rationally designing derivatives with desired biological functions.

Applications of N Methylmorpholine 3 Carboxamide As a Building Block in Complex Molecule Synthesis

Synthesis of Pharmaceutically Relevant Scaffolds and Hybrid Molecules (e.g., Benzimidazole (B57391) Conjugates)

N-methylmorpholine-3-carboxamide serves as a key component in the synthesis of various pharmaceutically relevant scaffolds. The morpholine (B109124) moiety, a common feature in many bioactive compounds, is often incorporated to enhance the physicochemical properties and biological activity of target molecules.

A notable application is in the creation of benzimidazole conjugates. Benzimidazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. openmedicinalchemistryjournal.comnih.gov The synthesis of novel N-methylmorpholine-substituted benzimidazolium salts has been a focus of research. nih.govresearchgate.net This typically involves a multi-step process starting from a precursor like 2-chloromethyl-1H-benzimidazole. nih.gov The process can involve the fusion of a morpholine ring with a benzimidazole motif through reactions like the Mannich base reaction. openmedicinalchemistryjournal.com These hybrid molecules are designed to combine the beneficial properties of both the benzimidazole and morpholine scaffolds, potentially leading to enhanced bioactivity. openmedicinalchemistryjournal.com

The carboxamide group in this compound is also crucial, as amides are a fundamental functional group in over a quarter of known drugs and are essential for synthesizing peptides and other vital biomolecules. researchgate.net The development of efficient and sustainable methods for amide bond formation is an ongoing area of research, with various catalytic systems being explored to facilitate these reactions under mild conditions. researchgate.net

Development of Enzyme Inhibitors and Biologically Active Agents through Scaffold Modification (e.g., α-Glucosidase, PARP-1 Inhibitors)

The this compound scaffold is instrumental in developing a variety of enzyme inhibitors and other biologically active agents. By modifying this core structure, researchers can fine-tune the molecule's properties to target specific enzymes or cellular pathways.

α-Glucosidase Inhibitors: A significant area of research has been the development of α-glucosidase inhibitors for managing type 2 diabetes. researchgate.net The α-glucosidase enzyme, located in the small intestine, breaks down carbohydrates into glucose. nih.gov Inhibiting this enzyme can help control blood sugar levels. nih.govresearchgate.net Novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to exhibit potent α-glucosidase inhibitory activity, in some cases surpassing the efficacy of standard drugs like acarbose. nih.govresearchgate.net For instance, certain synthesized compounds displayed IC50 values significantly lower than that of acarbose, indicating stronger inhibition. researchgate.net

Compoundα-Glucosidase Inhibition IC50 (µM)Standard (Acarbose) IC50 (µM)
5d 15 ± 0.03058.8 ± 0.012 nih.gov
5f 19 ± 0.06058.8 ± 0.012 nih.gov
5g 25 ± 0.10658.8 ± 0.012 nih.gov
5h 21 ± 0.0758.8 ± 0.012 nih.gov
5k 26 ± 0.03558.8 ± 0.012 nih.gov

This table presents the half maximal inhibitory concentration (IC50) values of several N-methylmorpholine-substituted benzimidazolium salts against α-glucosidase, compared to the standard drug acarbose.

PARP-1 Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs used in cancer therapy, particularly for cancers with deficiencies in DNA damage repair pathways. nih.gov While direct synthesis of PARP-1 inhibitors using this compound as a starting material is not explicitly detailed in the provided context, the morpholine scaffold is a component of some known inhibitors. The structural modification of scaffolds is a common strategy in the development of new PARP inhibitors. nih.gov

Rational Design of Novel Ligands and Functional Materials Utilizing the this compound Scaffold

The rational design of novel ligands and functional materials leverages the structural features of this compound to create molecules with specific binding properties and functions. This approach often involves computational methods, such as molecular docking, to predict how a ligand will interact with a target protein. researchgate.net

By understanding the structure-activity relationships, chemists can design and synthesize new molecules with improved potency and selectivity. nih.govnih.gov For example, the synthesis of 1,2,3-triazole hybrid structures has been explored for developing new anticancer agents, with molecular docking studies helping to understand the interactions within the binding pocket of the target enzyme. researchgate.net Similarly, quinoline-3-carboxamide (B1254982) derivatives have been designed and synthesized as potential inhibitors of ATM kinase, a key player in the DNA damage response pathway. researchgate.net The design process for these molecules often starts with a known scaffold, which is then modified to optimize its interaction with the target. researchgate.net

Construction of Diverse Chemical Libraries for High-Throughput Screening

The this compound scaffold is a valuable component in the construction of diverse chemical libraries for high-throughput screening (HTS). lifechemicals.com HTS allows for the rapid testing of thousands of compounds to identify potential drug leads. lifechemicals.commdpi.com The success of HTS campaigns heavily relies on the diversity and quality of the compound libraries. lifechemicals.com

Future Research Directions for N Methylmorpholine 3 Carboxamide

Exploration of Novel and Sustainable Synthetic Pathways

The industrial viability and environmental impact of producing N-methylmorpholine-3-carboxamide and its analogs are critically dependent on the efficiency and sustainability of the synthetic methods employed. Future research should prioritize the development of green and economically feasible synthetic routes.

Current methods for N-alkylation of amines, a key step in synthesizing the N-methylmorpholine core, often rely on toxic reagents like methyl halides, which generate significant salt waste. asianpubs.org A primary research goal is to move away from these traditional methods towards catalytic processes that utilize more benign reagents and generate minimal waste. One promising avenue is the N-methylation of the morpholine (B109124) scaffold using alcohols in the presence of a heterogeneous catalyst. For instance, the N-methylation of morpholine with methanol (B129727) has been achieved with high conversion and selectivity using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net Another approach involves the use of dimethyl carbonate (DMC) as a green methylating agent, which avoids the formation of salt byproducts. asianpubs.org

Future investigations should focus on adapting and optimizing these greener methods for the synthesis of the this compound backbone. This includes exploring a wider range of catalysts, such as those based on nickel, cobalt, or palladium, which have shown efficacy in other N-alkylation reactions. researchgate.netgoogle.com The development of processes that utilize renewable feedstocks and operate under milder reaction conditions (lower temperature and pressure) will be crucial.

Table 1: Examples of Catalytic N-Alkylation Conditions for Morpholine Scaffolds

CatalystReactantsTemperature (°C)Pressure (MPa)Conversion/YieldReference
CuO–NiO/γ–Al2O3Morpholine, Methanol2200.995.3% Conversion researchgate.net
Not specifiedMorpholine, Dimethyl Carbonate160Not specified76.61% Yield google.com
Nickel-Copper-ChromeDiethylene glycol, Ethanol, Ammonia22022.7 (max)40% Yield (N-ethyl) google.com
Cobalt-Copper-ChromeDiethylene glycol, Isooctyl alcohol, Ammonia240Not specifiedNot specified google.com

This table presents data for the synthesis of N-alkylated morpholines as a model for future research on this compound.

Advanced Mechanistic Investigations into its Chemical Transformations

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing protocols and designing new reactions. Future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of its chemical behavior.

Key areas of investigation include the mechanism of C-H activation at the morpholine ring, the reactivity of the carboxamide group, and the potential for radical-mediated transformations. For example, studies on the related compound N-methylmorpholine-N-oxide (NMMO) have revealed complex radical formation and decomposition pathways. researchgate.net Similar detailed investigations, perhaps using electron spin resonance (ESR) spectroscopy and computational modeling, could uncover the radical chemistry of this compound.

Furthermore, mechanistic studies on catalytic N-alkylation reactions have proposed pathways involving the oxidation of an alcohol to an aldehyde, followed by condensation and transfer hydrogenation. researchgate.net Probing whether similar "borrowing hydrogen" mechanisms are at play in the synthesis of this compound could lead to the development of more efficient catalytic systems. rsc.org

Rational Design and Synthesis of New Bioactive Derivatives with Enhanced Specificity

The morpholine ring is a privileged scaffold in medicinal chemistry, and the carboxamide group is a common feature in many biologically active molecules. This combination suggests that this compound is an excellent starting point for the rational design of new therapeutic agents.

Future efforts should focus on creating libraries of derivatives by modifying the core structure. For instance, introducing various substituents onto the morpholine ring or the carboxamide nitrogen could modulate the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency and specificity for particular biological targets. As an example of the potential of this scaffold, novel 3-carboxamide-benzocoumarin derivatives have been synthesized and shown to possess promising antithrombotic activity. nih.gov The synthesis of compounds like 4-(3-aminophenyl)-N-methylmorpholine-3-carboxamide also points to the potential for creating derivatives with diverse functionalities. nih.gov

Development of Supramolecular Assemblies and Advanced Materials Incorporating the Carboxamide Motif

The ability of molecules to form ordered structures through non-covalent interactions like hydrogen and halogen bonds is the foundation of crystal engineering. nih.gov Investigations into how this compound co-crystallizes with other molecules could lead to the development of materials with tailored properties, such as specific optical or mechanical characteristics. The carboxamide motif is known to be a versatile ordering moiety in the formation of one-dimensional, rod-like nanostructures. rsc.org Harnessing these principles could lead to the creation of gels, liquid crystals, and other advanced materials. The integration of such molecules into nanomedicine platforms for drug delivery is another exciting possibility, as demonstrated by other supramolecular systems. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Methodologies

To accelerate the discovery of new derivatives and their applications, future research on this compound must integrate modern automation and screening technologies. The process of drug discovery and materials development can be significantly expedited by moving away from traditional, manual laboratory work. nih.govrsc.org

Automated synthesis platforms, capable of performing reactions on a nanoscale, can rapidly generate large libraries of this compound derivatives for testing. rsc.org This approach not only increases the speed of discovery but also reduces waste and cost.

These libraries can then be evaluated using high-throughput screening (HTS) methods. nih.goveco-vector.com HTS allows for the rapid testing of thousands of compounds for a specific biological activity or physical property. nih.gov By combining automated synthesis with HTS, researchers can efficiently navigate the vast chemical space of this compound derivatives to identify lead compounds for drug development or promising candidates for new materials. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methylmorpholine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carboxamide functionalization using iterative nucleophilic additions to N,N-dialkyl carboxamides. For example, alkylation or acylation reactions under anhydrous conditions with catalysts like pyridine or DMAP. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
  • Data Insight : Solubility in DMSO (>10 mg/mL) and insolubility in water ( ) suggest polar aprotic solvents are ideal for reaction media.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation.
  • X-ray crystallography : Single-crystal analysis (e.g., R factor <0.05) to resolve stereochemistry and bond angles .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
    • Validation : Cross-reference spectral data with databases like PubChem or Chembase to confirm structural assignments .

Advanced Research Questions

Q. How do polymorphic modifications of this compound impact its pharmacokinetic properties?

  • Methodology :

Polymorph Screening : Use solvent evaporation or cooling crystallization in varied solvents (e.g., ethanol vs. acetone) to isolate polymorphs.

Characterization : Differential scanning calorimetry (DSC) and powder XRD to identify polymorphic forms.

Pharmacokinetic Analysis : Assess dissolution rates and bioavailability in vitro (e.g., Caco-2 cell models) and correlate with crystal lattice energy (calculated via DFT).

  • Data Insight : Polymorphism affects ~85% of pharmaceuticals, with metastable forms often showing higher solubility but lower stability .

Q. What analytical strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase or GPCR panels to rule out unintended interactions.
  • Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that may explain variability .
    • Case Study : Inconsistent IC50_{50} values in enzyme assays may arise from assay buffer composition (e.g., divalent cations affecting enzyme activity) .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodology :

Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions.

Stability-Indicating Assays : Develop HPLC methods (e.g., C18 column, acetonitrile/water mobile phase) to quantify degradation products.

Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor changes via FTIR or NMR .

Key Considerations for Researchers

  • Reproducibility : Document crystal growth conditions (e.g., solvent, temperature) for X-ray studies to enable replication .
  • Ethical Reporting : Disclose all synthetic yields, purity levels, and stability data to prevent misinterpretation of biological results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.